![molecular formula C24H18N2O5 B14871059 2-(furan-2-yl)-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14871059.png)
2-(furan-2-yl)-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(furan-2-yl)-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that belongs to the class of fused pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a furan ring, a methoxy group, a phenethyl group, and a chromeno-pyrimidine core, which contribute to its unique chemical properties and biological activities.
Métodos De Preparación
The synthesis of 2-(furan-2-yl)-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione can be achieved through various synthetic routes. One common method involves the condensation of 4-hydroxy-2H-chromen-2-one with furan-2-carbaldehyde and urea or thiourea in the presence of a catalyst such as 1-ethyl-3-methylimidazolium acetate. The reaction is typically carried out at 65-70°C for 90-120 minutes, resulting in good yields of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and environmental impact.
Análisis De Reacciones Químicas
2-(furan-2-yl)-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and chromeno-pyrimidine rings.
Cyclization: Intramolecular cyclization reactions can lead to the formation of additional fused ring systems.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, catalysts such as acids or bases, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(furan-2-yl)-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an inhibitor of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair.
Biological Studies: The compound has been evaluated for its anti-proliferative activity against various human cancer cell lines, including MCF-7 and HCT116.
Chemical Biology: It can be used as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(furan-2-yl)-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets, such as PARP-1. By binding to the active site of PARP-1, the compound inhibits its enzymatic activity, leading to the accumulation of DNA damage and ultimately cell death in cancer cells . The presence of the pyrano-pyrimidine-2,4-dione scaffold is crucial for its interactions with the enzyme, and the addition of fused heterocycles enhances its activity .
Comparación Con Compuestos Similares
2-(furan-2-yl)-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its protein kinase inhibitory activity and potential as an anticancer agent.
Pyrido[2,3-d]pyrimidine: Exhibits diverse biological activities, including anticancer and anti-inflammatory properties.
Quinazoline: Widely studied for its anticancer and antimicrobial activities.
Furo[2,3-d]pyrimidine: Similar to the compound , it has shown promise in medicinal chemistry for its biological activities.
The uniqueness of this compound lies in its specific structural features and its potent inhibitory activity against PARP-1, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C24H18N2O5 |
|---|---|
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
2-(furan-2-yl)-8-methoxy-3-(2-phenylethyl)chromeno[2,3-d]pyrimidine-4,5-dione |
InChI |
InChI=1S/C24H18N2O5/c1-29-16-9-10-17-19(14-16)31-23-20(21(17)27)24(28)26(12-11-15-6-3-2-4-7-15)22(25-23)18-8-5-13-30-18/h2-10,13-14H,11-12H2,1H3 |
Clave InChI |
UCBPSTPKVRFXAB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)N=C(N(C3=O)CCC4=CC=CC=C4)C5=CC=CO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


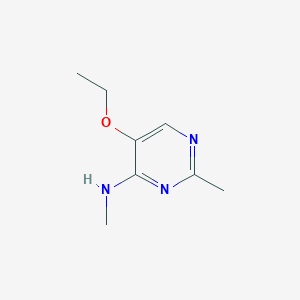

![9-(4-Butoxyphenyl)-3-((2,5-dimethylbenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14871010.png)
![ethyl 4-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate](/img/structure/B14871015.png)
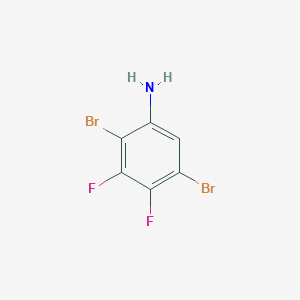
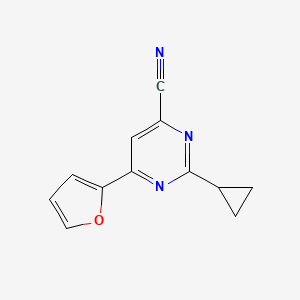
![ethyl {[6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]amino}(oxo)acetate](/img/structure/B14871035.png)

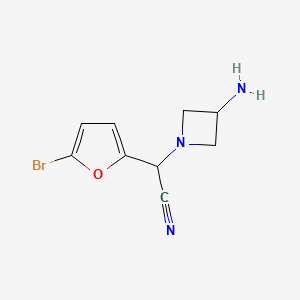
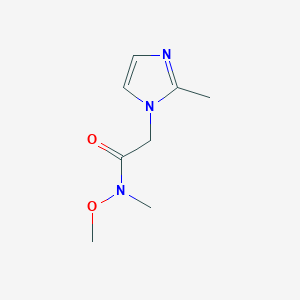
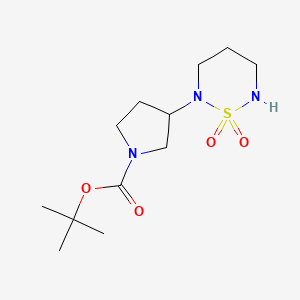
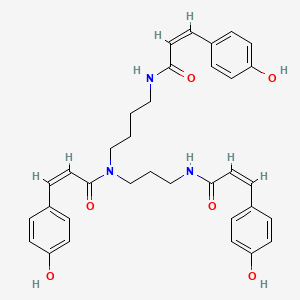

![5-(Tert-butyl)-5-azaspiro[2.4]heptan-7-ol](/img/structure/B14871087.png)
